molecular formula C15H20N2O3S2 B2469867 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE CAS No. 1448132-10-2

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2469867
CAS No.: 1448132-10-2
M. Wt: 340.46
InChI Key: KTJKIDUANXZVSO-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a high-purity chemical reagent designed for laboratory research applications. This ethanediamide (oxamide) derivative features a complex molecular structure incorporating a 3-methoxythiolane moiety and a (methylsulfanyl)phenyl group, making it a compound of interest in various investigative fields. Researchers may explore its potential as a building block in medicinal chemistry, particularly for developing compounds that target neurological pathways. Its structural features, including the thioether and methoxy groups, suggest potential for interaction with enzymatic systems. The compound's properties could be relevant for studies similar to those on macamides, which have shown neuroprotective effects by potentially inhibiting enzymes like fatty acid amide hydrolase (FAAH) and modulating the endocannabinoid system . Additionally, the presence of sulfur-containing functional groups may be of interest in metabolic stability studies, as the in vitro metabolism of structurally complex amines can be a key determinant of pharmacological activity . This product is intended for use by qualified researchers in controlled laboratory settings. It is supplied with comprehensive analytical data, including HPLC purity confirmation and mass spectrometry characterization, to ensure experimental reproducibility and reliability. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJKIDUANXZVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the methoxythiolan ring and the methylsulfanyl phenyl group. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-[2-(1-Benzofuran-2-yl)-2-(Dimethylamino)Ethyl]-N'-[2-(Methylsulfanyl)Phenyl]Ethanediamide (CAS: 2034563-28-3)

Key Features :

  • Molecular Formula : C21H23N3O3S
  • Functional Groups: Ethanediamide, benzofuran, dimethylaminoethyl, and 2-(methylsulfanyl)phenyl.

Comparison :

  • Backbone : Both compounds share the ethanediamide core.
  • Substituents: The target compound replaces the benzofuran and dimethylaminoethyl groups with a 3-methoxy thiolane ring.
  • Implications: The benzofuran group in the analog may enhance aromatic stacking interactions, whereas the thiolane in the target compound could improve solubility via sulfur-oxygen interactions. The dimethylaminoethyl substituent in the analog introduces basicity, absent in the target compound’s methoxy thiolane.

Table 1: Structural Comparison

Feature Target Compound CAS 2034563-28-3
Core Structure Ethanediamide Ethanediamide
Substituent 1 3-Methoxy thiolane-CH2- 1-Benzofuran-2-yl + dimethylaminoethyl
Substituent 2 2-(Methylsulfanyl)phenyl 2-(Methylsulfanyl)phenyl
Potential Reactivity Thioether oxidation, hydrogen bonding Aromatic interactions, basic nitrogen

Functional Group Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Acetamide

Key Features :

  • Synthesis : Prepared via acetylation of a sulfanilyl chloride intermediate.
  • Functional Groups : Sulfamoyl, tetrahydrofuran-2-one, and acetamide.

Comparison :

  • Sulfur Motifs : The target compound’s methylsulfanyl group (SCH3) contrasts with the sulfamoyl (-SO2NH-) group here. Sulfamoyl groups are more polar and prone to hydrolysis.
  • Ring Systems : The 2-oxotetrahydrofuran ring in this analog is structurally distinct from the 3-methoxy thiolane in the target compound.
  • Synthetic Routes : Both compounds likely require multi-step synthesis, but the target compound’s thiolane ring may necessitate specialized cyclization conditions.

Conformational Analog: (E)-1-[2-(Methylsulfanyl)Phenyl]-2-({(E)-2-[2-(Methylsulfanyl)Phenyl]Hydrazinylidene}(Nitro)Methyl)Diazacyclo[2.2.2]Octane

Key Features :

  • Crystal Structure : Dihedral angles between phenyl rings (4.03–9.77°), C-S-C-C torsion angles (7.47–72.07°), and intramolecular N-H···N/S interactions.
  • Applications: Potential for nonlinear optics or catalysis due to π-system interactions.

Comparison :

  • Sulfur Placement : Both compounds feature 2-(methylsulfanyl)phenyl groups, but the analog’s dual substituents create complex π-stacking (3.707 Å distance between planes).
  • Conformational Flexibility : The target compound’s thiolane ring may impose stricter torsional constraints compared to the diazacyclooctane system here.

Sulfur-Containing Derivatives: N-(3-Chloro-4-Methylphenyl)Methanesulfonamide

Key Features :

  • Molecular Formula: C8H10ClNO2S
  • Functional Groups : Methanesulfonamide, chloro, and methylphenyl.

Comparison :

  • Sulfur Oxidation State : The sulfonamide (-SO2NH-) group is oxidized versus the target compound’s thioether (SCH3).
  • Bioactivity : Sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase), whereas thioethers may act as antioxidants or prodrugs.

Table 2: Physicochemical Properties of Sulfur Derivatives

Compound Sulfur Group Oxidation State LogP (Predicted)
Target Compound Thioether (SCH3) -2 ~2.5 (moderate lipophilicity)
N-(3-Chloro-4-Methylphenyl)Methanesulfonamide Sulfonamide +6 ~1.8 (higher polarity)

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may draw from methods in (acylation) and (multi-step functionalization), but its thiolane ring requires tailored approaches.
  • ’s phthalimide monomers) or medicinal chemistry (cf. ’s benzofuran derivative).
  • Data Limitations: No direct data on the target compound’s stability, solubility, or bioactivity exist in the provided evidence. Further experimental studies are needed.

Biological Activity

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including synthesis methods, biological effects, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiolane ring, methoxy groups, and a phenyl moiety with methylsulfanyl substitution. Its molecular formula highlights the presence of diverse functional groups that may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be approached through various chemical transformations typical of benzofuran derivatives. These methods allow for tailored modifications to enhance biological activity or to create analogs for research purposes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial : The presence of methoxy and thiolane groups may contribute to antimicrobial properties.
  • Anticancer : Structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-Methoxy-1-benzofuran-2-carboxamideBenzofuran core, methoxy groupAntimicrobial, anticancerSimpler structure without thiolane
7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamideBenzofuran, thiophene moietyAnticancerIncorporates thiophene instead of thiolane
5-MethoxybenzofuranBenzofuran core, different methoxy positionAntimicrobialLacks carboxamide functionality

Case Studies and Empirical Evidence

Empirical studies are essential to confirm the efficacy and mechanism of action of this compound. Current literature suggests that similar compounds have shown promise in various biological assays:

  • Anticancer Activity : A study on related benzofuran derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in the structure can enhance potency.
  • Antimicrobial Effects : Research has shown that compounds with methoxy and thiolane functionalities exhibit broad-spectrum antimicrobial activity.

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